molecular formula C20H14F3N7O B214887 4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

Cat. No. B214887
M. Wt: 425.4 g/mol
InChI Key: JONUOZXPUNWDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide is a chemical compound that belongs to the class of tetraazoles. It is a potent and selective inhibitor of the protein kinase, which has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide involves the inhibition of protein kinases, which are enzymes that phosphorylate proteins and regulate various cellular processes. By inhibiting protein kinases, 4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide can interfere with the growth and survival of cancer cells and modulate the immune response in inflammatory and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has been shown to be effective in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models of autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide in lab experiments include its potency and selectivity as a protein kinase inhibitor, which makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, its limitations include its potential toxicity and off-target effects, which require careful optimization of experimental conditions.

Future Directions

The future directions for research on 4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide include the development of more selective and potent inhibitors of protein kinases, the identification of novel targets for protein kinase inhibition, and the optimization of experimental conditions for studying the role of protein kinases in various diseases. Additionally, the potential use of 4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide as a therapeutic agent for cancer and autoimmune disorders warrants further investigation.

Synthesis Methods

The synthesis of 4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide involves the reaction of 4-(trifluoromethyl)-2-pyrimidinylamine with 5-bromo-1-(4-methylphenyl)-1H-tetrazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-aminobenzamide to obtain the final product.

Scientific Research Applications

4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth, differentiation, and survival.

properties

Product Name

4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

Molecular Formula

C20H14F3N7O

Molecular Weight

425.4 g/mol

IUPAC Name

4-[5-[1-(4-methylphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]benzamide

InChI

InChI=1S/C20H14F3N7O/c1-11-2-8-14(9-3-11)30-19(27-28-29-30)15-10-25-18(26-16(15)20(21,22)23)13-6-4-12(5-7-13)17(24)31/h2-10H,1H3,(H2,24,31)

InChI Key

JONUOZXPUNWDJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC=C(C=C4)C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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